Lipophilicity: tert-Butyl vs. Methyl
N-tert-Butyl-DL-aspartic acid demonstrates substantially higher computed lipophilicity than its N-methyl analog. PubChem reports XLogP3-AA of -2.4 for N-tert-Butyl-DL-aspartic acid , compared to -3.4 (XLogP3) or -3.3 (ChemAxon) for N-methyl-DL-aspartic acid . This approximately 1 log unit difference translates to ~10-fold higher partition into organic phases, which can significantly affect chromatographic retention, extraction efficiency, and membrane partitioning in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = -2.4 (PubChem 2021.05.07) |
| Comparator Or Baseline | N-Methyl-DL-aspartic acid: XLogP3 = -3.4; ChemAxon logP = -3.3 |
| Quantified Difference | ΔLogP ≈ +0.9 to +1.0 (target more lipophilic by ~10-fold) |
| Conditions | Computed values from PubChem (XLogP3-AA), HMDB (ChemAxon), and basechem.org (XLogP3) |
Why This Matters
For procurement decisions involving extraction, chromatography, or membrane permeability studies, the ~10-fold higher lipophilicity of the tert-butyl analog can be the decisive factor in method feasibility.
- [1] PubChem. N-tert-Butyl-DL-aspartic acid (CID 17929704): Computed Properties, XLogP3-AA. View Source
- [2] HMDB. N-Methyl-DL-aspartic acid (HMDB0255174): logP = -3.3 (ChemAxon). Also: basechem.org, XLogP = -3.4. View Source
